Cas no 1805789-54-1 (Samuraciclib hydrochloride)

Samuraciclib hydrochloride is a selective CDK7 inhibitor with potential applications in oncology research, particularly for targeting cyclin-dependent kinase 7 (CDK7) in cancer cell proliferation and transcription regulation. Its hydrochloride form enhances solubility and bioavailability, making it suitable for in vitro and in vivo studies. The compound exhibits high specificity for CDK7, minimizing off-target effects compared to broader-spectrum CDK inhibitors. Preclinical studies suggest its utility in investigating resistance mechanisms in hormone receptor-positive cancers, such as breast and prostate cancer. Its well-characterized pharmacokinetic profile supports its use in mechanistic and therapeutic research, offering a valuable tool for studying CDK7-dependent pathways in tumorigenesis.
Samuraciclib hydrochloride structure
Samuraciclib hydrochloride structure
商品名:Samuraciclib hydrochloride
CAS番号:1805789-54-1
MF:C22H31ClN6O
メガワット:430.974143266678
CID:4618563
PubChem ID:91844732

Samuraciclib hydrochloride 化学的及び物理的性質

名前と識別子

    • Samuraciclib hydrochloride
    • ICEC0942 HCl
    • YOH5NJ0DC3
    • Samuraciclib (hydrochloride)
    • CT7001 hydrochloride
    • (3R,4R)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol hydrochloride
    • ICEC0942 (CT7001)
    • ICEC0942 hydrochloride
    • S8722
    • 3-Piperidinol, 4-(((3-(1-methylethyl)-7-((phenylmethyl)amino)pyrazolo(1,5-a)pyrimidin-5-yl)amino)methyl)-, hydro
    • AKOS040732880
    • ICEC0942 (hydrochloride)
    • (3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride
    • CS-0039275
    • SCHEMBL18298190
    • CT-7001 hydrochloride
    • MS-27670
    • HY-103712A
    • MFCD31657343
    • 1805789-54-1 (HCl)
    • 3-Piperidinol, 4-(((3-(1-methylethyl)-7-((phenylmethyl)amino)pyrazolo(1,5-a)pyrimidin-5-yl)amino)methyl)-, hydrochloride (1:1), (3R,4R)-
    • EX-A3445A
    • (3R,4R)-4-({[7-(benzylamino)-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-5-yl]amino}methyl)piperidin-3-ol hydrochloride
    • 1805789-54-1
    • ICEC-0942 hydrochloride
    • G16292
    • UNII-YOH5NJ0DC3
    • CHEMBL5306893
    • インチ: 1S/C22H30N6O.ClH/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H/t17-,19+;/m1./s1
    • InChIKey: YMNPLAHCOLEZJE-ZFNKBKEPSA-N
    • ほほえんだ: Cl.O[C@H]1CNCC[C@@H]1CNC1C=C(NCC2C=CC=CC=2)N2C(=C(C=N2)C(C)C)N=1

計算された属性

  • せいみつぶんしりょう: 430.2247873 g/mol
  • どういたいしつりょう: 430.2247873 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 500
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 431.0
  • トポロジー分子極性表面積: 86.5

Samuraciclib hydrochloride セキュリティ情報

  • ちょぞうじょうけん:4°C, stored under argon

Samuraciclib hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-103712A-10mM*1 mL in DMSO
Samuraciclib hydrochloride
1805789-54-1 98.80%
10mM*1 mL in DMSO
¥2750 2024-05-25
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49712-100mg
CT7001 hydrochloride (ICEC0942 hydrochloride)
1805789-54-1 98%
100mg
¥24518.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10898-5mg
Samuraciclib hydrochloride
1805789-54-1 99.57%
5mg
¥ 1995 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10898-25mg
Samuraciclib hydrochloride
1805789-54-1 99.57%
25mg
¥ 6995 2023-09-07
TRC
C831025-10mg
CT7001 Hydrochloride
1805789-54-1
10mg
$ 678.00 2023-04-17
TRC
C831025-25mg
CT7001 Hydrochloride
1805789-54-1
25mg
$ 31000.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C881213-1mg
CT7001 hydrochloride
1805789-54-1 ≥98%
1mg
¥1,060.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C881213-5mg
CT7001 hydrochloride
1805789-54-1 ≥98%
5mg
¥2,890.00 2022-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10898-50 mg
Samuraciclib hydrochloride
1805789-54-1 98.99%
50mg
¥14367.00 2022-02-28
S e l l e c k ZHONG GUO
S8722-2mg
Samuraciclib (ICEC0942)
1805789-54-1 99.91%
2mg
RMB1450.3 2021-06-17

Samuraciclib hydrochloride 関連文献

Samuraciclib hydrochlorideに関する追加情報

Samuraciclib Hydrochloride (CAS 1805789-54-1): A Comprehensive Overview

Samuraciclib hydrochloride (CAS 1805789-54-1) is a promising small-molecule inhibitor that has garnered significant attention in the field of oncology research. This compound, also known as CT7001 hydrochloride, belongs to the class of cyclin-dependent kinase (CDK) inhibitors, specifically targeting CDK7. Its unique mechanism of action and potential therapeutic applications make it a subject of intense scientific investigation.

The molecular formula of Samuraciclib hydrochloride is C₂₈H₃₄ClN₅O₃, with a molecular weight of 524.05 g/mol. As a hydrochloride salt, it offers improved solubility and stability compared to its free base form, making it more suitable for pharmaceutical development. Researchers are particularly interested in its ability to disrupt the cell cycle and transcription regulation in cancer cells, offering a novel approach to cancer treatment.

Recent studies have shown that Samuraciclib hydrochloride exhibits potent activity against hormone receptor-positive (HR+) breast cancer, a subtype that accounts for approximately 70% of all breast cancer cases. This aligns perfectly with current trends in precision medicine, where targeted therapies are increasingly sought after. The compound's ability to overcome resistance to existing endocrine therapies makes it particularly valuable in addressing unmet medical needs.

From a pharmacological perspective, Samuraciclib hydrochloride demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile in clinical trials. These characteristics position it as a strong candidate for combination therapies, which is currently one of the hottest topics in cancer research. Researchers are exploring its potential in combination with CDK4/6 inhibitors and other targeted agents.

The development of Samuraciclib hydrochloride reflects the growing interest in CDK inhibitors as a class of therapeutic agents. While CDK4/6 inhibitors like palbociclib have already achieved clinical success, the targeting of CDK7 represents a novel approach that may address limitations of current therapies. This is particularly relevant given the increasing focus on drug resistance mechanisms in cancer treatment.

In the context of current biomedical research trends, Samuraciclib hydrochloride stands out for its potential in transcriptional regulation. Unlike traditional chemotherapy that causes widespread DNA damage, this compound offers a more targeted approach by interfering with the transcriptional machinery of cancer cells. This aligns with the broader shift toward precision oncology and reduced treatment side effects.

The clinical development of Samuraciclib hydrochloride has progressed through Phase I trials, with encouraging results in patients with advanced solid tumors. Ongoing research is investigating its efficacy in various cancer types, particularly those dependent on transcriptional addiction. This makes it a compound of interest for researchers studying cancer cell dependencies and synthetic lethality approaches.

From a chemical perspective, the synthesis of Samuraciclib hydrochloride involves sophisticated organic chemistry techniques to achieve the desired stereochemistry and purity. The pharmaceutical industry is particularly interested in scalable synthesis routes that maintain the compound's high potency while ensuring cost-effectiveness - a crucial consideration in drug development economics.

The potential applications of Samuraciclib hydrochloride extend beyond oncology. Preliminary research suggests possible utility in inflammatory diseases and certain viral infections, owing to its effects on transcriptional regulation. This broadens its potential market and makes it an interesting case study in drug repurposing strategies, another hot topic in pharmaceutical research.

Quality control for Samuraciclib hydrochloride involves rigorous analytical methods including HPLC, mass spectrometry, and NMR spectroscopy. The compound's stability under various conditions is a key consideration for formulation development, particularly for oral dosage forms. These aspects are critical for researchers working on pharmaceutical formulation optimization.

In the competitive landscape of CDK inhibitors, Samuraciclib hydrochloride offers distinct advantages due to its unique target profile. While CDK4/6 inhibitors primarily affect cell cycle progression, CDK7 inhibition impacts both the cell cycle and transcriptional regulation. This dual mechanism makes it particularly relevant for researchers investigating cancer cell plasticity and adaptive resistance.

The intellectual property landscape surrounding Samuraciclib hydrochloride is complex, with multiple patents covering its composition, methods of use, and formulations. This reflects the compound's commercial potential and the intense competition in the targeted cancer therapy market. Understanding these patent considerations is essential for organizations involved in drug development partnerships.

From a regulatory perspective, Samuraciclib hydrochloride is being developed in accordance with FDA and EMA guidelines for investigational new drugs. Its orphan drug designation for certain indications provides additional incentives for development, making it an interesting case study in regulatory strategy for innovative therapies.

The future of Samuraciclib hydrochloride research likely involves biomarker identification to predict patient response. This aligns with the growing emphasis on companion diagnostics in precision medicine. Identifying which patients are most likely to benefit from this therapy will be crucial for its clinical success and commercial viability.

In conclusion, Samuraciclib hydrochloride (CAS 1805789-54-1) represents an exciting development in the field of targeted cancer therapies. Its unique mechanism of action, favorable pharmacological properties, and potential in addressing treatment-resistant cancers make it a compound of significant interest to researchers, clinicians, and pharmaceutical developers alike. As research progresses, it may offer new hope for patients with limited treatment options.

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